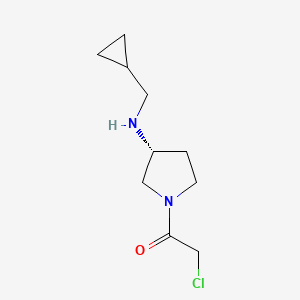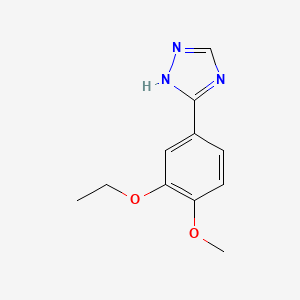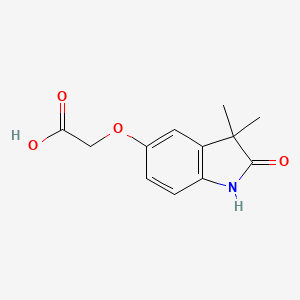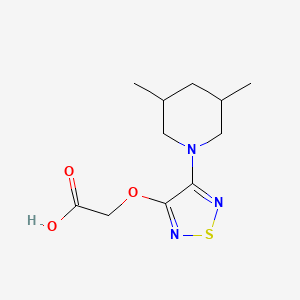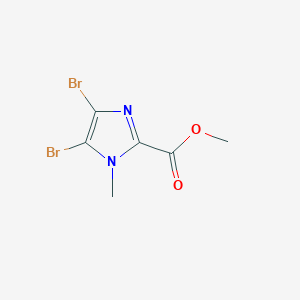
(R)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine is a chiral amine compound that features a piperidine ring substituted with an aminoethyl group and a cyclopropylmethyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and structural complexity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions.
Addition of the Cyclopropylmethyl Group: The cyclopropylmethyl group is added using alkylation reactions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the aminoethyl group.
Reduction: Reduction reactions may target the piperidine ring or the cyclopropylmethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
The compound may be studied for its interactions with biological molecules, such as proteins or nucleic acids. Its structure allows for potential binding to various biological targets.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including potential therapeutic effects. It may serve as a lead compound for drug development.
Industry
Industrially, ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine might be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(2-Aminoethyl)-N-methylpiperidin-3-amine: Similar structure but lacks the cyclopropylmethyl group.
®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
The presence of the cyclopropylmethyl group in ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine distinguishes it from other similar compounds. This unique structural feature may confer distinct biological or chemical properties.
Eigenschaften
Molekularformel |
C11H23N3 |
|---|---|
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
(3R)-1-(2-aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine |
InChI |
InChI=1S/C11H23N3/c12-5-7-14-6-1-2-11(9-14)13-8-10-3-4-10/h10-11,13H,1-9,12H2/t11-/m1/s1 |
InChI-Schlüssel |
KHSRDTYKRWJIDW-LLVKDONJSA-N |
Isomerische SMILES |
C1C[C@H](CN(C1)CCN)NCC2CC2 |
Kanonische SMILES |
C1CC(CN(C1)CCN)NCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B11793719.png)
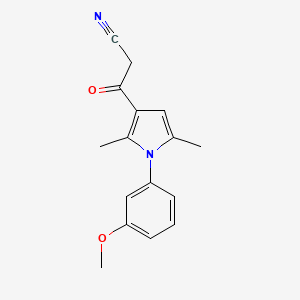
![7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine](/img/structure/B11793728.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole](/img/structure/B11793732.png)


